6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the cyclopropyl group and the oxobutan-2-yl substituent adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a diketone precursor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives with altered substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated pyridazinone compounds.
Scientific Research Applications
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-(3-oxobutan-2-yl)-2,3-dihydropyridazin-3-one: Unique due to its specific substituents and potential biological activities.
2,3-Dihydropyridazin-3-one: Lacks the cyclopropyl and oxobutan-2-yl groups, resulting in different reactivity and applications.
Cyclopropylpyridazinone: Similar core structure but different substituents, leading to varied chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group and an oxobutan-2-yl substituent, which confer distinct chemical reactivity and potential biological activities compared to other pyridazinone derivatives.
Properties
IUPAC Name |
6-cyclopropyl-2-(3-oxobutan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-5-10(12-13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXKMVQVGKPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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